5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Description
5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 5-position and a 2-methoxyphenyl group at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological relevance, including applications in anti-inflammatory, anticancer, and antimicrobial therapies . The methoxy substituents in this compound likely enhance its electron-donating properties, influencing its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-7-4-3-6-11(13)12-10-17-14(16-12)8-5-9-15(17)19-2/h3-10H,1-2H3 |
InChI Key |
YNHPGYPIDPBNLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C(=N2)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The compound is primarily synthesized via condensation reactions between α-haloketones and 2-aminopyridine derivatives. A catalyst-free, solvent-free method achieves 91% yield by reacting α-bromoacetophenone with 2-aminopyridine at 60°C for 20 minutes . Alternative approaches include:
These methods highlight trends toward green chemistry and operational simplicity.
Electrophilic Substitution Reactions
The electron-donating methoxy groups direct electrophilic attacks to specific positions:
-
Nitration : Occurs at the para position of the phenyl ring (C-2') due to methoxy activation.
-
Sulfonation : Preferentially targets the imidazo[1,2-a]pyridine core at C-5, forming water-soluble derivatives .
C-3 Functionalization via Multicomponent Reactions (MCRs)
The C-3 position undergoes arylomethylation through a decarboxylative Petasis-like mechanism :
-
Reactants : Glyoxalic acid, boronic acids.
-
Conditions : 120°C, 12 h, toluene.
-
Mechanism :
-
Nucleophilic attack by imidazo[1,2-a]pyridine on glyoxalic acid.
-
Boronic acid complexation and phenyl migration.
-
Decarboxylation to yield C-3-arylmethylated products.
-
| Boronic Acid | Product Yield | Key Application |
|---|---|---|
| Phenylboronic acid | 82% | Enhanced AChE inhibition activity |
| 4-Cyanophenylboronic acid | 76% | Antibacterial lead compound |
Oxidative Coupling and Cross-Dehydrogenation
Copper-catalyzed aerobic oxidative coupling enables C–N bond formation with ketones :
-
Substrates : Acetophenones, alkenyl ketones.
-
Key Intermediate : Ortoleva-King adduct formation confirmed via ESI-MS .
Derivatization for Biological Activity
Structural modifications at C-2 and C-3 enhance pharmacological properties:
-
Adamantyl/Biphenyl Side Chains : Improve acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM for biphenyl derivative 2h ) .
-
3,4-Dichlorophenyl Derivatives : Exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM) .
| Derivative
Scientific Research Applications
5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically modulate biological activity. Key comparisons include:
Key Observations :
Pharmacological Activity
- Anticholinesterase Activity : Derivatives with electron-withdrawing groups (e.g., Cl at position 3) exhibit stronger AChE inhibition (IC₅₀: 0.8–2.1 µM) than methoxy-substituted analogues (IC₅₀: 1.2–3.8 µM) .
- Antimicrobial Potential: Glyoxylamide derivatives (e.g., imidazo[1,2-a]pyridine-3-yl-glyoxylamides) show broad-spectrum antimicrobial activity, suggesting that the target compound’s methoxy groups could similarly enhance interactions with bacterial enzymes .
Q & A
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | ±15% | |
| Solvent | Ethanol/Water (9:1) | Maximizes purity | |
| Catalyst | KHCO₃ | Neutralizes HBr |
Q. Table 2: Common Biological Assays and Targets
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Fluorescence polarization | HIF-1α binding | ΔmP values | |
| Microsomal stability | CYP3A4 metabolism | Half-life (t₁/₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
